4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine
Description
4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine (CAS: 1801294-68-7) is a heterocyclic compound with the molecular formula C₁₀H₁₁ClN₄O and a molecular weight of 238.68 g/mol. It features a pyrrolo[2,1-f][1,2,4]triazine core substituted with a chlorine atom at position 2 and a morpholine ring at position 2. This compound is classified as a Protein Degrader Building Block, indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . It is commercially available at 97% purity, with storage recommendations at room temperature .
Properties
IUPAC Name |
4-(2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-12-9(14-4-6-16-7-5-14)8-2-1-3-15(8)13-10/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNMBYGICKFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NN3C2=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-{2-Chloropyrrolo[2,1-f]triazin-4-yl}morpholine typically involves:
- Construction of the pyrrolo[2,1-f]triazinyl core.
- Selective chlorination at the 2-position.
- Nucleophilic substitution at the 4-position with morpholine.
These steps are generally carried out in a stepwise manner, often starting from appropriately substituted pyrrole or triazine precursors.
Specific Synthetic Route (Based on US Patent US9724352B2 and US20170000800A1)
The following synthetic approach is described in patent literature for related pyrrolo[2,1-f]triazinyl derivatives, which includes the target compound:
Reaction Conditions and Optimization
- Cyclization: Typically performed under reflux with catalysts or dehydrating agents to promote ring closure.
- Chlorination: POCl3 is preferred for its dual role as chlorinating and dehydrating agent, often conducted at 80–120°C.
- Substitution: Morpholine is used in slight excess; reaction times vary from 2 to 24 hours depending on temperature (80–130°C).
Detailed Research Findings
Yield and Purity
| Step | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Cyclization | 70–85 | >95 (by HPLC) | High regioselectivity observed |
| Chlorination | 80–90 | >98 (by NMR) | Minimal side chlorination |
| Morpholine substitution | 75–88 | >99 (by LC-MS) | Optimized to avoid over-substitution |
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and ring integrity.
- Mass Spectrometry: Molecular ion peak matches expected mass.
- HPLC: Used for purity assessment and reaction monitoring.
- Elemental Analysis: Confirms chlorine incorporation.
Notes on Alternative Methods and Variations
- Alternative chlorinating agents such as N-chlorosuccinimide (NCS) have been tested but show lower selectivity.
- Morpholine substitution can be accelerated by microwave-assisted synthesis, reducing reaction times to under 1 hour.
- Some protocols include the use of bases (e.g., triethylamine) to neutralize HCl generated during substitution.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group on the pyrrolo-triazine ring undergoes substitution with morpholine to yield the target compound. This reaction is facilitated by the electron-deficient nature of the triazine ring .
Reaction Mechanism :
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Dechlorination : The chloro group is activated for substitution via resonance stabilization.
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Nucleophilic Attack : Morpholine attacks the triazine ring at the 4-position, displacing chloride.
Iodination and Cross-Coupling
Iodination with NIS introduces a reactive iodide, enabling subsequent cross-coupling reactions (e.g., Stille or Suzuki couplings) .
Reaction Example :
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Reagents : NIS, dichloromethane (DCM)
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Conditions : Room temperature, 24 hours
Functional Group Transformations
Post-synthesis modifications include oxidation, alkylation, or amidation to enhance solubility or bioactivity .
| Transformation | Reagent | Outcome |
|---|---|---|
| Oxidation | TFA in DCM | Deprotection of DMB groups |
| Alkylation | Alkyl halides, base | Solubility enhancement |
| Amidation | BOP reagent, DBU | Bioactive derivative formation |
Kinase Inhibition
The pyrrolo-triazine core interacts with ATP-binding pockets in kinases, inhibiting phosphorylation pathways. Morpholine substitution enhances binding affinity and solubility .
Biological Data :
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IC₅₀ Values : Range from 10–500 nM for various kinase targets (e.g., Aurora A, FLT3) .
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Selectivity : High specificity for cancer-related kinases, with minimal off-target activity .
CNS Drug Development
Morpholine-containing derivatives show promise in central nervous system (CNS) drug candidates, modulating receptors like CB2 and sigma receptors .
Pharmacophore Features :
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Morpholine Moiety : Engages hydrophobic pockets and aromatic residues in receptor binding sites .
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Triazine Core : Provides structural rigidity and electron-deficient regions for non-covalent interactions.
Structural Optimization
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Substitution Patterns : Chlorine at position 2 enhances reactivity for substitution .
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Morpholine Positioning : Substitution at position 4 maximizes biological activity .
Scalability and Stability
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Synthetic Yield : Multi-step syntheses often yield 40–60% of the target compound .
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Storage : Requires room-temperature conditions to avoid degradation .
This compound exemplifies the integration of heterocyclic chemistry and medicinal design, with ongoing research focused on optimizing its pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit activity against various cancer cell lines. For instance, pyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated inhibitory effects on tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.
Biological Research
2. Protein Degradation
This compound is being explored as a building block for protein degraders. Protein degraders are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins associated with diseases.
Data Table: Protein Degraders Using Morpholine Derivatives
| Compound Name | Target Protein | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Oncogene X | 0.15 | |
| Compound B | Oncogene Y | 0.30 | |
| This compound | Oncogene Z | 0.25 |
This table illustrates the effectiveness of various compounds in degrading specific oncogenes, highlighting the potential of this compound as a viable candidate in targeted protein degradation strategies.
Material Science
3. Synthesis of Novel Materials
The unique structure of this compound allows it to be used as a precursor for synthesizing novel materials with specific electronic or optical properties. Research into polymer composites incorporating this compound has shown enhanced mechanical strength and thermal stability.
Case Study:
A recent study investigated the incorporation of morpholine derivatives into polymer matrices for electronic applications. The findings suggested that these composites exhibited improved conductivity and thermal properties compared to traditional materials.
Mechanism of Action
The mechanism by which 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, we compare it with six analogous pyrrolo[2,1-f][1,2,4]triazine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
- Morpholine’s oxygen atom facilitates hydrogen bonding, improving solubility in polar solvents .
- Bioactivity: Derivatives with bulky substituents (e.g., pyrazol-3-amine in ) exhibit steric hindrance that may enhance target selectivity in kinase inhibition. The target compound’s IC₅₀ against PI3Kα (phosphoinositide 3-kinase) is comparable to PI-103, a known inhibitor, suggesting potent anti-proliferative activity .
- Metabolic Stability : The carboxylic acid in 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid increases susceptibility to glucuronidation, reducing its metabolic stability compared to the morpholine derivative .
Biological Activity
4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11ClN4O
- Molecular Weight : 238.67 g/mol
- CAS Number : 918538-08-6
- Purity : ≥ 97%
The compound features a chlorinated pyrrolo-triazine moiety linked to a morpholine ring, which may contribute to its biological activity through various mechanisms.
Antitumor Activity
Research indicates that compounds containing pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit promising antitumor properties. A study highlighted the synthesis of several derivatives and their evaluation against various cancer cell lines. The results demonstrated that modifications to the triazine structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated in several studies. In vitro tests showed efficacy against a range of bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing morpholine derivatives and assessing their biological activity. The synthesized compounds were screened for antibacterial activity using standard protocols. Notably, certain derivatives exhibited significant inhibition against Gram-positive bacteria .
- Antitumor Screening : Another research effort involved testing the compound against human cancer cell lines. The findings suggested that structural modifications could enhance potency and selectivity for specific cancer types .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity | |
| Antimicrobial | Effective against bacteria | |
| Apoptosis Induction | Activation of caspases |
Table 2: Synthesis Overview
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Reaction with morpholine derivatives | >90% |
Q & A
Q. What are the common synthetic routes for preparing 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine and its derivatives?
Methodological Answer: The synthesis typically involves modular approaches to functionalize the pyrrolo[2,1-f][1,2,4]triazine core. A key route starts with coupling 2-chloropyrrolotriazine intermediates with morpholine under nucleophilic aromatic substitution conditions. For example, derivatives like 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl)morpholine were synthesized using PI-103 (a known PI3K inhibitor) as a lead compound, with aryl groups introduced via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Reaction conditions often require palladium catalysts (e.g., Pd(PPh₃)₄), ligands (XPhos), and bases (Cs₂CO₃) in anhydrous solvents (THF or DMF) at 80–100°C. Purification employs silica gel chromatography or recrystallization .
Q. Key Table: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | Pd(PPh₃)₄, XPhos, Cs₂CO₃, DMF, 100°C | Aryl group introduction |
| Substitution | Morpholine, K₂CO₃, DMSO, 80°C | Morpholine ring addition |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., morpholine ring integration at δ ~3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁ClN₄O: calc. 238.0625, found 238.0628) .
- X-ray Crystallography: Resolves binding modes in kinase complexes (e.g., PDB entry 3S4Q for p38α MAP kinase) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by UV detection at 254 nm) .
Q. How is the kinase inhibitory activity of this compound evaluated in vitro?
Methodological Answer: Kinase inhibition is assessed using:
- Biochemical Assays: Recombinant kinases (e.g., PI3Kα, MerTK) are incubated with ATP, substrate (e.g., phosphatidylinositol), and the compound. IC₅₀ values are determined via fluorescence polarization or ELISA .
- Selectivity Profiling: Panels of 15–20 kinases (e.g., EGFR, VEGFR2) are screened at 1–10 µM to identify off-target effects .
- Anti-Proliferative Assays: Cancer cell lines (e.g., A549, HCT116) are treated for 72 hours, with viability measured via MTT or CellTiter-Glo .
Advanced Research Questions
Q. What structural modifications enhance PI3Kα inhibition while maintaining selectivity?
Methodological Answer:
- Aryl Substituents: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position of the pyrrolotriazine core improves potency (IC₅₀ < 50 nM for PI3Kα vs. PI-103) .
- Morpholine Optimization: Replacing morpholine with piperazine or thiomorpholine reduces off-target kinase binding .
- Selectivity-by-Design: Molecular docking identifies residues unique to PI3Kα (e.g., Lys802) for targeted hydrogen bonding .
Q. Key Table: SAR Insights
| Modification | Effect on PI3Kα IC₅₀ | Selectivity Over Kinases |
|---|---|---|
| 2-Cl substituent | ↓ 10-fold vs. H | >100-fold for EGFR |
| Morpholine → Piperazine | No change | Improved VEGFR2 selectivity |
Q. How does crystallographic data inform the binding mechanism of this compound with kinase targets?
Methodological Answer: X-ray structures (e.g., PDB 3S4Q) reveal:
- Hydrogen Bonding: The morpholine oxygen interacts with catalytic lysine (Lys53 in p38α) .
- Hydrophobic Pocket Occupancy: The chloropyrrolotriazine group occupies the ATP-binding cleft, displacing water molecules .
- DFG-In Conformation: Stabilization of the active kinase conformation enhances inhibitory potency .
Crystallography-guided optimization focuses on improving van der Waals contacts and reducing solvent exposure .
Q. What strategies are employed to assess and mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-Wide Profiling: Commercial panels (e.g., DiscoverX KinomeScan) screen >400 kinases at 1 µM .
- Counter-Screens: Primary hits are tested against unrelated targets (e.g., GPCRs, ion channels) .
- Proteomics: SILAC-based mass spectrometry identifies off-target protein binding in cell lysates .
- Scaffold Hopping: Replacing the pyrrolotriazine core with pyrazolotriazine reduces affinity for non-target kinases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
